

# A Comparative Analysis of the Film-Forming Properties of Amylose and Chitosan

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In the realm of biodegradable polymers for applications ranging from food packaging to drug delivery and wound dressings, **amylose** and chitosan stand out as two of the most promising candidates. Both are natural polysaccharides with excellent film-forming capabilities. However, their distinct chemical structures and properties lead to significant differences in the performance of the resulting films. This guide provides a detailed comparative analysis of the film-forming properties of **amylose** and chitosan, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.

#### **Mechanism of Film Formation**

The film-forming process for both **amylose** and chitosan generally involves the casting/solvent evaporation method. This process entails dissolving the polymer in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a solid film.

**Amylose** Film Formation: **Amylose**, the linear component of starch, consists of  $\alpha(1 \rightarrow 4)$  linked D-glucose units. This linear structure allows for the formation of helical structures and strong intermolecular hydrogen bonds upon solvent evaporation.[1] The film formation is influenced by the **amylose** content in the starch, with higher **amylose** content generally leading to stronger and more flexible films.[2] The process involves the gelatinization of starch in a solvent, followed by the retrogradation and ordering of the **amylose** chains into a cohesive film matrix during drying.



Chitosan Film Formation: Chitosan is a linear polysaccharide composed of randomly distributed  $\beta$ -(1  $\rightarrow$  4)-linked D-glucosamine and N-acetyl-D-glucosamine.[3] It is derived from the deacetylation of chitin.[4] Chitosan is insoluble in water at neutral and alkaline pH but can be dissolved in acidic solutions, where the amino groups (-NH<sub>2</sub>) on its backbone become protonated (-NH<sub>3</sub>+), making the polymer soluble.[3][5] The film is formed through the entanglement of chitosan chains and the formation of intermolecular hydrogen bonds, as well as electrostatic interactions, during the drying process.[6] The properties of the resulting film are highly dependent on the molecular weight and degree of deacetylation of the chitosan.[6]

# **Comparative Performance Data**

The following tables summarize the key mechanical and barrier properties of **amylose** and chitosan films based on available experimental data. It is important to note that the properties can vary significantly depending on the specific experimental conditions, such as the type and concentration of plasticizers, the solvent used, and the film preparation method.

Table 1: Mechanical Properties of **Amylose** and Chitosan Films

Property	Amylose/High- Amylose Starch Films	Chitosan Films	Key Influencing Factors
Tensile Strength (MPa)	9.51 - 70[7][8]	7.23 - 48.3[9]	Polymer concentration, plasticizer type and content, amylose/amylopectin ratio, degree of deacetylation, solvent type, pH.[2][6]
Elongation at Break (%)	4 - 40[7][8]	22.9 - 167.02[9]	Plasticizer content, molecular weight, crystallinity.[10][11]

Table 2: Barrier and Solubility Properties of Amylose and Chitosan Films



Property	Amylose/High- Amylose Starch Films	Chitosan Films	Key Influencing Factors
Water Vapor Permeability (WVP) (g·m <sup>-1</sup> ·s <sup>-1</sup> ·Pa <sup>-1</sup> )	2 x 10 <sup>-10</sup> - 1 x 10 <sup>-9</sup>	3.64 - 6.56 (g mm / h m² kPa)[9]	Plasticizer type and content, film thickness, temperature, relative humidity.[6]
Solubility	Generally low in water at room temperature, dependent on retrogradation.	Insoluble in water at neutral/alkaline pH, soluble in acidic solutions.[3][12] Solubility in physiological solution can be significant (e.g., 44.59% mass loss).[12]	pH of the solvent, degree of deacetylation.[13][14]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

# Film Preparation (Casting/Solvent Evaporation Method)

- Amylose/High-Amylose Starch Film Preparation:
  - A film-forming dispersion is created by mixing high-amylose starch (e.g., 1 g) with a solvent, such as 0.25 N sodium hydroxide (10 mL) and distilled water (10 mL).
  - The dispersion is stirred magnetically for 60 minutes.
  - The dispersion is then gelatinized in a shaker water bath at 78–80 °C for 10 minutes to ensure the disintegration of starch granules.
  - A plasticizer, such as glycerol, is added to the dispersion.



- The resulting solution is cast onto a level, non-stick surface (e.g., a Petri dish) and dried under controlled temperature and humidity conditions until a solid film is formed.[15]
- Chitosan Film Preparation:
  - Chitosan powder is dissolved in an acidic solution (e.g., 1% v/v acetic acid) to a desired concentration (e.g., 1-2% w/v) with continuous stirring until complete dissolution.[14][16]
  - A plasticizer, such as glycerol (e.g., 10% w/w of chitosan), is added to the solution and stirred.[16]
  - The film-forming solution is poured into a square plastic petri dish and dried at room temperature or in an oven at a controlled temperature to evaporate the solvent.[3][16]

#### **Tensile Strength and Elongation at Break Measurement**

The mechanical properties of the films are typically determined using a texture analyzer or a universal testing machine according to standards like ISO 527-3 or ASTM D882.[17][18]

- Film specimens are cut into specific dimensions (e.g., rectangular strips).[18]
- The thickness of each specimen is measured at multiple points using a micrometer.
- The specimen is mounted between the grips of the testing machine.
- The film is stretched at a constant crosshead speed until it breaks.
- The tensile strength (the maximum stress the film can withstand before breaking) and the elongation at break (the percentage increase in length at the point of fracture) are calculated from the stress-strain curve.[19]

#### Water Vapor Permeability (WVP) Measurement

The WVP is commonly measured using the gravimetric cup method, based on ASTM E96.[20] [21]

• Film specimens are sealed over the mouth of a test cup containing a desiccant (e.g., anhydrous calcium chloride) or distilled water.[9][20]



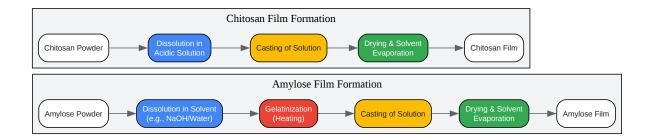
- The cups are placed in a controlled environment with a specific relative humidity and temperature.[9]
- The weight of the cup is monitored over time to determine the rate of water vapor transmission through the film.[21]
- The WVP is calculated considering the water vapor transmission rate, the film thickness, and the water vapor pressure difference across the film.[20]

## **Solubility Test**

- A pre-weighed, dried film sample is immersed in a specific solvent (e.g., distilled water or a physiological solution like 0.1% NaCl) for a defined period (e.g., 24 or 48 hours) at a controlled temperature.[12][22]
- The undissolved portion of the film is collected by filtration.
- The undissolved fraction is dried to a constant weight.[22]
- The solubility is calculated as the percentage of weight loss of the film.[12]

## **Visualizing the Processes**

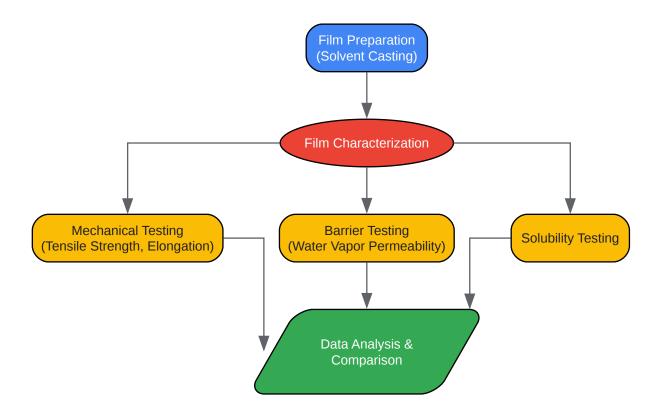
The following diagrams illustrate the film formation mechanisms and a general experimental workflow for film characterization.



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Caption: Film formation mechanisms of **amylose** and chitosan via solvent casting.



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Caption: General experimental workflow for polymer film characterization.

#### Conclusion

Both **amylose** and chitosan are viable materials for creating biodegradable films, but their properties cater to different applications. **Amylose** films, particularly those with high **amylose** content, tend to exhibit higher tensile strength but lower flexibility compared to chitosan films. Chitosan films, on the other hand, offer greater elongation at break but their properties are highly sensitive to the pH of the surrounding environment due to the presence of amino groups. The choice between **amylose** and chitosan will ultimately depend on the specific requirements of the application, such as the desired mechanical strength, flexibility, barrier properties, and the environmental conditions to which the film will be exposed. Further research into the properties of blended **amylose**-chitosan films may offer a pathway to tailor film characteristics for a wider range of applications.[15][23]



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